molecular formula C15H16N2O4S B13989822 Methyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate

Methyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate

Cat. No.: B13989822
M. Wt: 320.4 g/mol
InChI Key: FGHMNKXYFXRYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an aminoethyl group, and a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 2-aminothiazole with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. This reaction forms the benzyloxycarbonyl-protected thiazole intermediate. The intermediate is then reacted with methyl chloroformate to introduce the methyl ester group, resulting in the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes, resulting in antimicrobial or anticancer effects. The benzyloxycarbonyl group can also enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxycarbonyl group enhances its stability and bioavailability, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-[1-(phenylmethoxycarbonylamino)ethyl]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-10(13-16-8-12(22-13)14(18)20-2)17-15(19)21-9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHMNKXYFXRYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(S1)C(=O)OC)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.